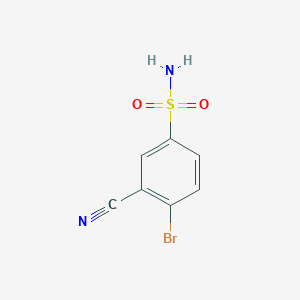

4-Bromo-3-cyanobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

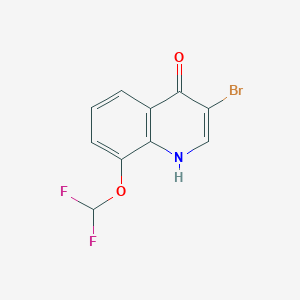

4-Bromo-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H5BrN2O2S . It is used in various scientific applications .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-cyanobenzenesulfonamide consists of a benzene ring substituted with a bromo group, a cyano group, and a sulfonamide group . The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-2-1-6 (13 (10,11)12)3-5 (7)4-9/h1-3H, (H2,10,11,12) .Physical And Chemical Properties Analysis

4-Bromo-3-cyanobenzenesulfonamide is a powder with a molecular weight of 261.1 . It has a storage temperature of room temperature . The compound has a molecular weight of 261.10 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Amine Synthesis and Protecting Strategy : 4-Cyanobenzenesulfonamides, closely related to 4-Bromo-3-cyanobenzenesulfonamide, have been used in amine synthesis and as an amine protecting/activating group. Their stability under various conditions makes them suitable for further elaboration by alkylation and arylation, comparable to nitrobenzenesulfonamides (Schmidt et al., 2017).

Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a compound similar in structure to 4-Bromo-3-cyanobenzenesulfonamide, has been utilized as an oxidizing titrant in the analysis of various substances like ascorbic acid and sulfite. Its synthesis, composition, and structure have been reported, highlighting its usefulness in simple and rapid analytical procedures (Gowda et al., 1983).

Preparation of Secondary Amines and Amine Protection : Nitrobenzenesulfonamides, structurally related to 4-Bromo-3-cyanobenzenesulfonamide, are versatile in the preparation of secondary amines and for protecting amines. They undergo smooth alkylation and can be readily deprotected, yielding secondary amines in high yields (Fukuyama et al., 1995).

Micellar Effects in Chemical Reactions : The reaction involving methyl 4-nitrobenzenesulfonate and bromide ions, closely related to 4-Bromo-3-cyanobenzenesulfonamide, has been studied in micellar solutions, providing insights into the influence of surfactants on chemical reactions (Graciani et al., 2008).

Synthesis and Characterization of Antagonists : Methylbenzenesulfonamide derivatives, similar to 4-Bromo-3-cyanobenzenesulfonamide, have shown potential in the synthesis of antagonists targeting HIV-1 infection. Their synthesis and structural characterization have been explored (Cheng De-ju, 2015).

Solid-Phase Synthesis Applications : Benzenesulfonamides, related to 4-Bromo-3-cyanobenzenesulfonamide, have been used as key intermediates in solid-phase synthesis. Their application in various chemical transformations to yield diverse molecular scaffolds has been reviewed (Fülöpová et al., 2015).

Synthesis of Bromo- and Chloro-Substituted Compounds : The synthesis of compounds like methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which are structurally related to 4-Bromo-3-cyanobenzenesulfonamide, has been investigated. These studies provide insights into the synthesis and reactions of these compounds (Vasin et al., 2016).

Computational and Spectral Studies : Compounds synthesized from 4-bromobenzaldehyde and sulfadiazine, structurally similar to 4-Bromo-3-cyanobenzenesulfonamide, have been characterized using various spectral methods and computational studies. These studies are essential for understanding the properties and potential applications of these compounds (Sowrirajan et al., 2022).

Safety and Hazards

4-Bromo-3-cyanobenzenesulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It may also cause respiratory irritation .

Mécanisme D'action

Target of Action

4-Bromo-3-cyanobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including 4-Bromo-3-cyanobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby disrupting DNA synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromo-3-cyanobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, a vital component for DNA synthesis. This inhibition disrupts the growth and multiplication of bacteria .

Result of Action

The primary result of 4-Bromo-3-cyanobenzenesulfonamide’s action is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, an essential component for DNA production, the compound disrupts the life cycle of bacteria, leading to their eventual death .

Propriétés

IUPAC Name |

4-bromo-3-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAPYHCGTMSBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyanobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)